

Clinical Trial Data and Mechanism of Action

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Compound Focus: Resminostat

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Resminostat's development for CTCL is supported by the pivotal **RESMAIN study**, a Phase II, randomized, double-blind, placebo-controlled trial. It is one of the largest clinical trials conducted in advanced-stage CTCL [1] [2].

Key Efficacy Results from the RESMAIN Study

The table below summarizes the primary efficacy outcomes from the RESMAIN study, demonstrating the benefits of **resminostat** as a maintenance therapy [1] [2].

Endpoint	Resminostat Group	Placebo Group	Hazard Ratio (HR) & P-value
Median Progression-Free Survival (PFS)	8.3 months	4.2 months	HR: 0.623; p=0.015 [2]
Median Time to Next Treatment (TTNT)	8.8 months	4.2 months	HR: 0.594; p=0.002 [2]
Median "Total" PFS*	24.3 months	14.9 months	-- [1]

*"Total" PFS is measured from the start of the last prior therapy to disease progression.

The trial also reported that **resminostat**'s side effects were **mainly mild to moderate, manageable, and reversible** [1] [2].

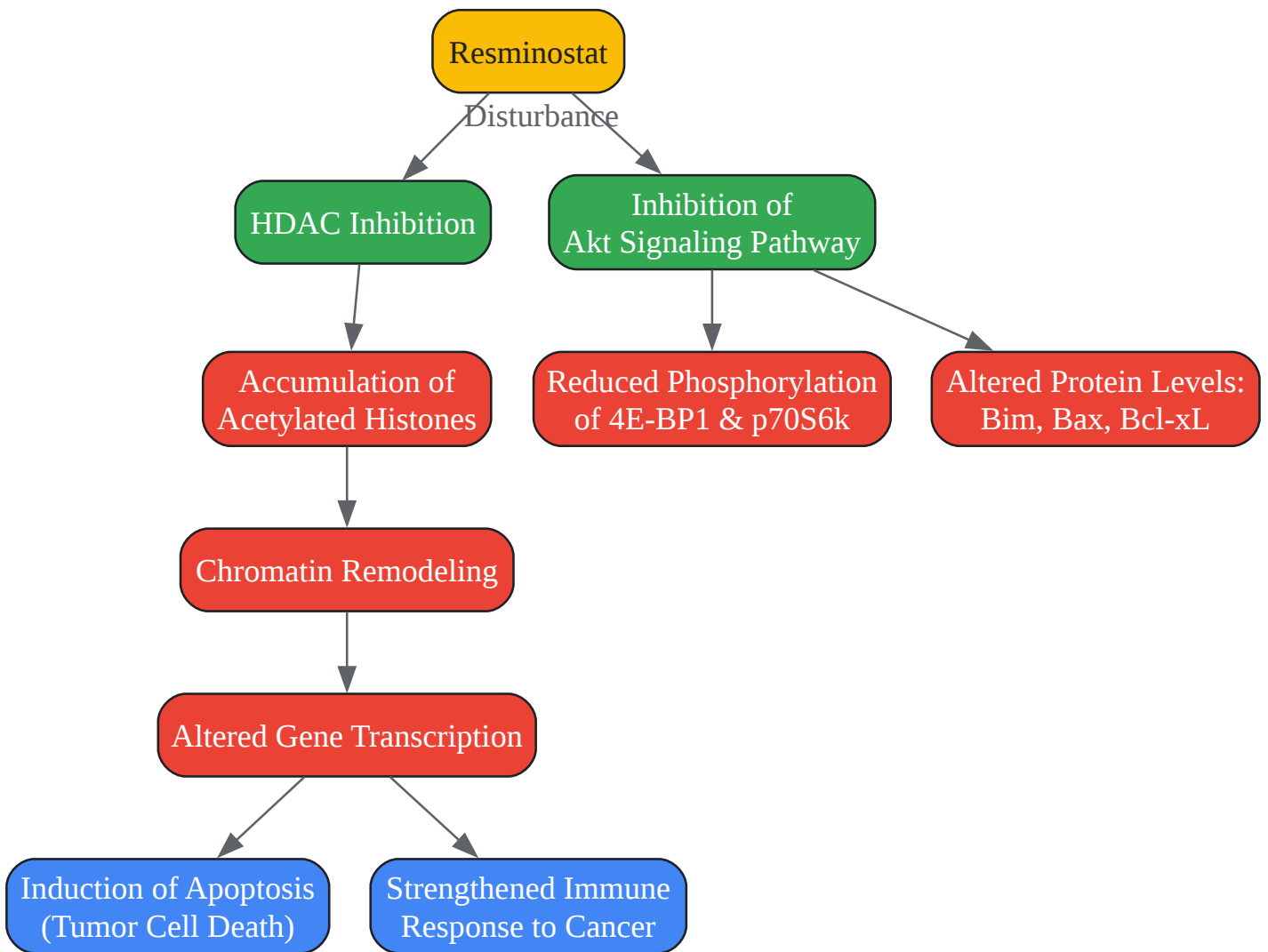
Experimental Protocol: RESMAIN Study Design

For researchers, here is a detailed methodology of the key clinical trial:

- **Objective:** To evaluate if **resminostat** as a maintenance treatment prolongs progression-free survival in advanced-stage CTCL patients who have achieved disease control with prior systemic therapy [1] [2].
- **Design:** Randomized, double-blind, placebo-controlled, multi-national study.
- **Patients:** 201 patients were randomized.
- **Randomization:** 1:1 to either oral **resminostat** or matching placebo.
- **Crossover:** Patients who progressed on the placebo arm were offered treatment with **resminostat** in an open-label extension [1] [2].
- **Primary Endpoint:** Progression-Free Survival (PFS).
- **Secondary Endpoints:** Included Time to Next Treatment (TTNT) and safety [1].

Mechanism of Action and Signaling Pathway

Resminostat is an **orally available inhibitor of histone deacetylases (HDAC)**, specifically targeting classes I, IIb, and IV [1] [3]. The following diagram illustrates its mechanism of action and downstream effects on cancer cells.



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This mechanistic understanding is supported by prior phase I/II trials which indicated that **resminostat** is well-tolerated and can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1] [3].

Current Regulatory Status and Development Timeline

The following diagram visualizes the key milestones and projected future timeline for **resminostat's** development and regulatory review.



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References

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